2-[2-(4-methoxyphenyl)ethenyl]pyridine
Beschreibung
2-[2-(4-Methoxyphenyl)ethenyl]pyridine (CAS: 19036-99-8) is a pyridine derivative featuring a 4-methoxyphenyl group attached via an ethenyl linker to the pyridine ring. Its molecular formula is C₁₄H₁₃NO (molecular weight: 211.26 g/mol) . Key physical properties include a melting point of 98–100°C, a predicted boiling point of 354.2°C, and a pKa of 4.71, indicating moderate acidity . The compound’s structure combines electron-donating methoxy groups with the aromatic pyridine system, making it relevant in materials science and medicinal chemistry for applications such as fluorescence probes or enzyme inhibitors .
Eigenschaften
CAS-Nummer |
19036-99-8 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3 |
InChI-Schlüssel |
YVXLWJRTXKPYON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a condensation reaction, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(4-methoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the pyridine ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-methoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-methoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Physical Properties
Table 1: Physical Properties of Selected Compounds
Key Observations :
- The target compound’s lower melting point (98–100°C) compared to quinoline derivatives (e.g., 244–246°C for 6h) highlights the impact of molecular rigidity. Quinoline’s fused aromatic system enhances intermolecular interactions, raising melting points .
- The methoxy group’s electron-donating nature increases solubility in polar solvents compared to halogenated analogs (e.g., 6h with Cl substituents) .
Chemical Reactivity and Acidity
Table 2: Acidity Comparison
Key Observations :
- The target compound’s pKa (4.71 ) is lower than unsubstituted pyridine (~7.0) due to conjugation of the ethenyl group, which delocalizes electron density from the pyridine nitrogen .
- Oxadiazole derivatives (e.g., 2-[2-(3-pyridyl)ethenyl]-1,3,4-oxadiazoles) exhibit stronger acidity (pKa <7.0) due to the electron-withdrawing oxadiazole ring, further reducing electron density on the pyridine nitrogen .
Spectral Characteristics
- IR Spectroscopy: The target compound’s IR spectrum would show peaks for C=N (pyridine, ~1600 cm⁻¹), C=C (ethenyl, ~1650 cm⁻¹), and O–CH₃ (methoxy, ~2850 cm⁻¹), consistent with quinoline analogs (e.g., 6h) .
- ¹H NMR : The ethenyl protons resonate as doublets near δ 6.5–7.5 ppm, while the methoxy group appears as a singlet at δ ~3.8 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
